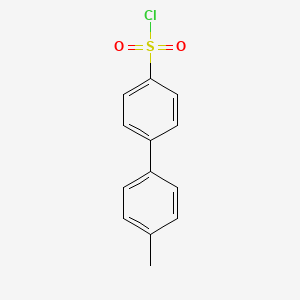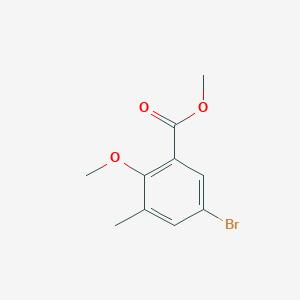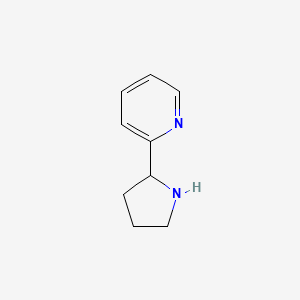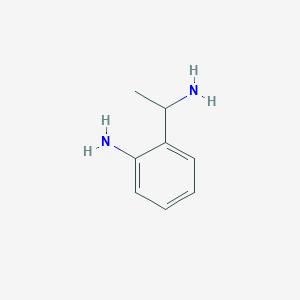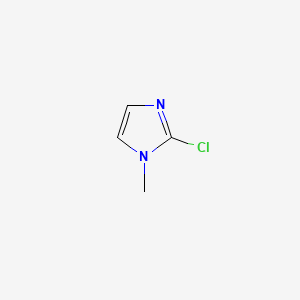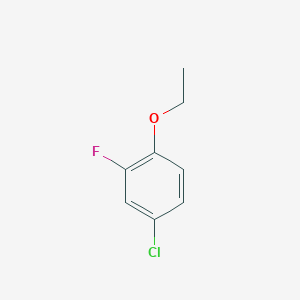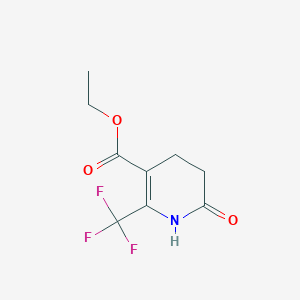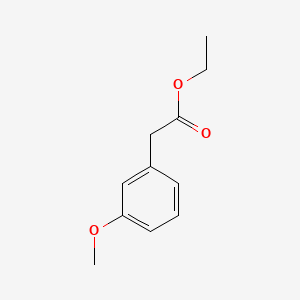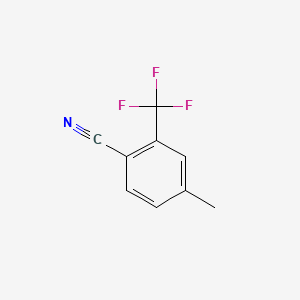
Triallyl(phenyl)silane
説明
Triallyl(phenyl)silane (TAPS) is a type of organosilicon compound that is used in a variety of applications. It is a colorless liquid that has a strong odor, and it is miscible in both water and organic solvents. TAPS has a wide range of uses in the fields of organic synthesis, chemical catalysis, and materials science. In particular, it is used as a reagent for the synthesis of various organosilicon compounds, as a catalyst for the formation of siloxanes, and as a precursor for the synthesis of polysilanes. Additionally, TAPS has been studied for its potential applications in the fields of biochemistry, pharmacology, and medicine.
科学的研究の応用
Cross-Coupling Reactions
Triallyl(aryl)silanes have been identified as convenient agents for silicon-based cross-coupling reactions with aryl halides. The use of a palladium catalyst and tetrabutylammonium fluoride (TBAF) enables these reactions, which are tolerant of a wide variety of functional groups. This method has been utilized to produce fluorosilanes, silanepolyols, siloxanes, and their mixed forms, highlighting the efficiency and broad applicability of triallyl(phenyl)silane in organic synthesis (Nakao et al., 2003).
Addition to α,β-Unsaturated Carbonyl Compounds
The Rh-catalyzed 1,4-addition of triallyl(aryl)silane to α,β-unsaturated carbonyl compounds demonstrates the role of triallyl(phenyl)silane as a stable and efficient silicon nucleophile. This method allows for a broad range of functionalized triallyl(aryl)silane and α,β-unsaturated carbonyl compounds, showcasing the versatility of triallyl(phenyl)silane in organic chemistry (Kamei et al., 2016).
Surface Coating and Material Enhancement
Phenyl tris-2-methoxydiethoxy silane (PTMS) has shown potential in enhancing the electrolyte stability of lithium-ion batteries with graphite anodes. By forming a cross-polymerized network on the graphite surface, PTMS effectively suppresses the co-intercalation of propylene carbonate, thereby improving the electrochemical properties of the electrolyte. This application underscores the significance of triallyl(phenyl)silane derivatives in material science and energy storage technologies (Xia et al., 2008).
Corrosion Protection
Silane coatings derived from triallyl(phenyl)silane and its analogs have been evaluated for their effectiveness in protecting copper from corrosion. These coatings, through the formation of strong bonds with the copper surface, offer significant resistance to oxidation and corrosion. This highlights the potential of triallyl(phenyl)silane in developing protective coatings for metals, contributing to the longevity and durability of various industrial materials (Zucchi et al., 2004).
Radical Stability and Reactions
The stabilizing effect of the trialkylsilyl group on carbon radicals has been demonstrated through the radical-induced ring opening of 1-trialkylsilyl-2-vinylcyclopropanes. This research provides insights into the behavior of triallyl(phenyl)silane derivatives under radical conditions, further extending its application in synthetic chemistry (Miura et al., 1989).
特性
IUPAC Name |
phenyl-tris(prop-2-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Si/c1-4-12-16(13-5-2,14-6-3)15-10-8-7-9-11-15/h4-11H,1-3,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCLQSLLAYLBCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Si](CC=C)(CC=C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369795 | |
| Record name | PHENYLTRIALLYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyltriallylsilane | |
CAS RN |
2633-57-0 | |
| Record name | PHENYLTRIALLYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triallyl(phenyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



